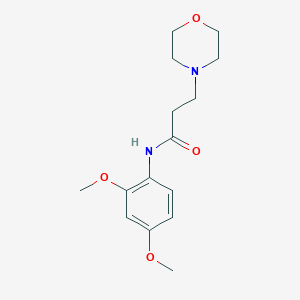
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, also known as JNJ-40411813, is a novel and selective antagonist of the metabotropic glutamate 2 (mGlu2) receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, anxiety, and depression.
Applications De Recherche Scientifique
Crystal Structure Analysis
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been studied for its crystal structure, which is key in understanding its interactions and mechanisms in various applications. For instance, the crystal structure of dimethomorph, a morpholine fungicide, has been elucidated, demonstrating significant angles between the central chlorophenyl and terminal benzene and morpholine rings, forming a three-dimensional structure (Kang et al., 2015).
Herbicidal Activity
Research has also explored the herbicidal activity of compounds related to N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide. A study on a similar compound demonstrated effective herbicidal properties, suggesting potential agricultural applications (Liu et al., 2008).
Anticonvulsant Properties
The compound has been investigated for its potential in creating hybrid anticonvulsant agents. A study synthesized new hybrid compounds derived from propanamides, showing broad spectra of activity in preclinical seizure models, highlighting its potential in antiepileptic drug development (Kamiński et al., 2015).
Synthesis and Optimization in Medicinal Chemistry
In medicinal chemistry, the optimization of related compounds has led to potent inhibitors of Src kinase activity, demonstrating the compound's versatility in drug development (Boschelli et al., 2001).
Novel Alkaloid Discovery
Research has also led to the discovery of new alkaloids with structures related to N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, contributing to the expanding knowledge of natural compounds (Yang et al., 2004).
Water-Soluble Receptor Antagonists
Studies have developed water-soluble neurokinin-1 receptor antagonists, suitable for both intravenous and oral clinical administration, expanding the scope of therapeutic applications (Harrison et al., 2001).
Propriétés
Nom du produit |
N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-3-4-13(14(11-12)20-2)16-15(18)5-6-17-7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18) |
Clé InChI |
CUTHMKQBRIUQAD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC |
Solubilité |
44.2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)


![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)








